

A Comparative Analysis of (+)-Tetraconazole's Effects on Target and Non-Target Organisms

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Compound of Interest

Compound Name: (+)-Tetraconazole

Cat. No.: B135587

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy and non-target effects of **(+)-Tetraconazole**. The information presented is supported by experimental data from peer-reviewed studies and regulatory assessments to facilitate informed research and development decisions.

Executive Summary

(+)-Tetraconazole, the dextrorotatory enantiomer of the triazole fungicide tetraconazole, demonstrates significantly higher efficacy against target fungal pathogens compared to its levorotatory counterpart, (S)-(-)-Tetraconazole. This enhanced activity is attributed to its potent and selective inhibition of the fungal enzyme lanosterol 14 α -demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. While effective against its intended targets, it is crucial to consider the potential impact of tetraconazole on non-target organisms. This guide summarizes the available quantitative data on both target and non-target species and provides detailed experimental protocols for key assessment methods.

Data Presentation

Table 1: Fungicidal Efficacy of (+)-Tetraconazole and Racemic Tetraconazole against Target Fungal Pathogens

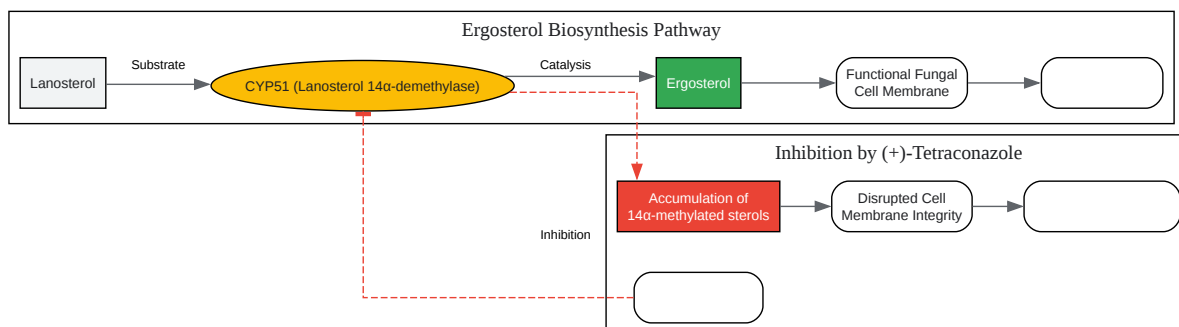
Fungal Species	Compound	Efficacy Metric	Value (mg/L)	Citation
Rhizoctonia cerealis	(+)-Tetraconazole	-	1.49-1.98 times more active than (S)-(-)-Tetraconazole	[1]
Fusarium graminearum	(+)-Tetraconazole	-	1.49-1.98 times more active than (S)-(-)-Tetraconazole	[1]
Fusarium graminearum	Tetraconazole (racemic)	IC50	16	[2]
Cercospora beticola	Tetraconazole (racemic)	EC50	Significant increase from baseline over time	[3]

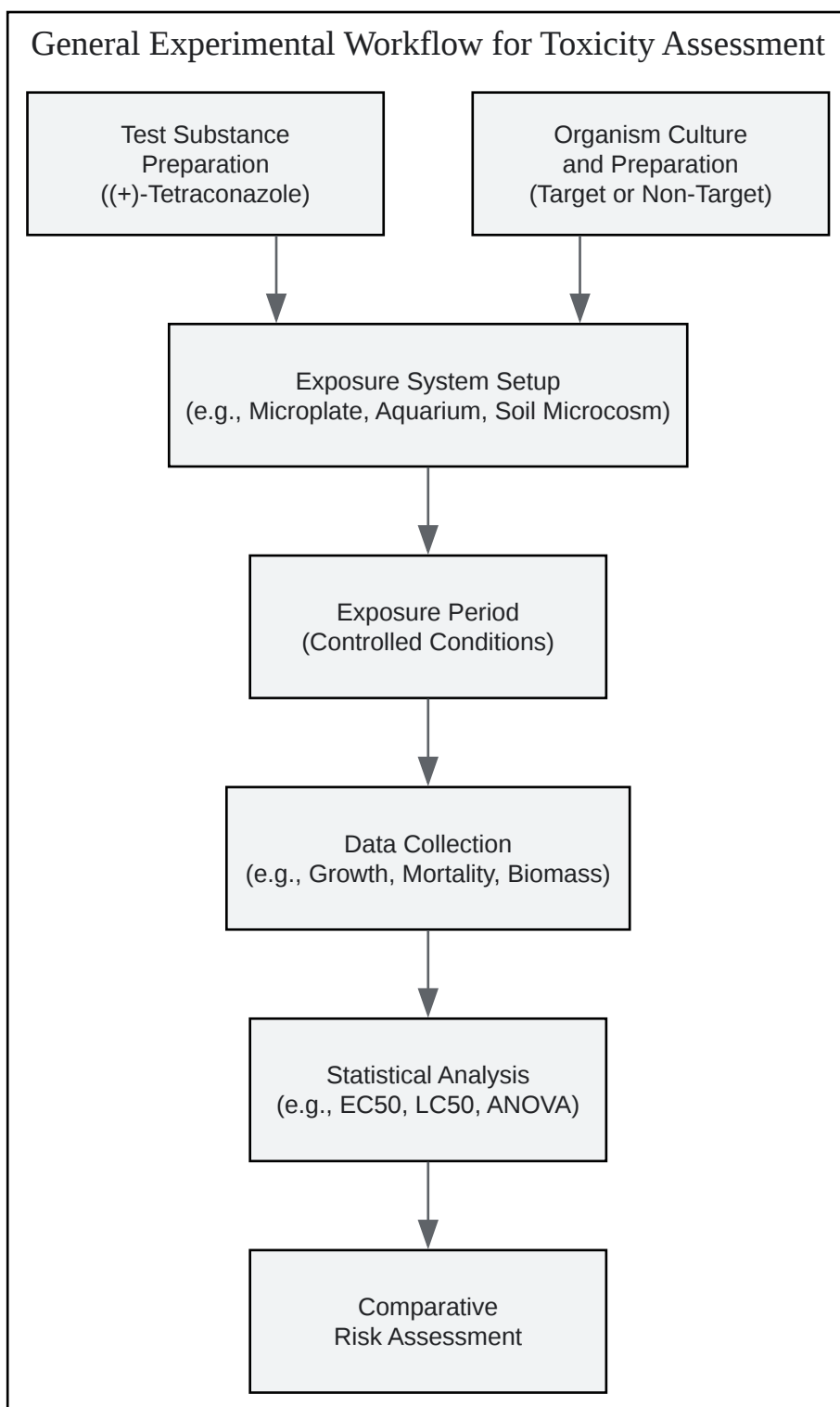
Table 2: Toxicological Effects of Tetraconazole on Non-Target Organisms

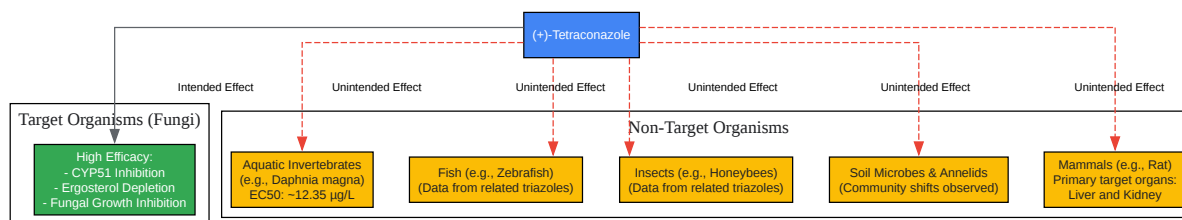
Organism	Species	Compound	Toxicity Metric	Value	Citation
Aquatic Invertebrate	Daphnia magna	Tetraconazole (racemic)	48-h EC50	12.35 µg/L	[4]
Aquatic Invertebrate	Daphnia magna	R-(-)-Tebuconazole	Acute Toxicity	1.4-5.9 times more toxic than S-(+)-Tebuconazole	[5]
Fish	Danio rerio (Zebrafish)	Tebuconazole (racemic)	96-h LC50	Not specified, but synergistic toxicity with fenvalerate observed.[6]	[6]
Insect	Apis mellifera (Honeybee)	Tebuconazole (racemic)	96-h LC50	1,841 mg a.i. L-1	[7]
Annelid	Enchytraeus crypticus	Tebuconazole (racemic)	EC50 (Reproduction)	41 mg/kg soil	[8]
Plant	Allium cepa (Onion)	Tetraconazole (racemic)	EC50 (Growth inhibition)	6.7 mg/L	[6]
Mammal	Rat	Tetraconazole (racemic)	Acute Oral LD50	1031-1248 mg/kg bw	[7]
Mammal	Rat	Tetraconazole (racemic)	Developmental NOAEL	22.5 mg/kg/day	[9]
Mammal	Dog	Tetraconazole (racemic)	Chronic Oral NOAEL	Not specified, but liver and kidney are primary target organs.[10]	[10]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Tetraconazole, like other triazole fungicides, targets the fungal-specific cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[11][12] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability.[13] By binding to the heme iron in the active site of CYP51, tetraconazole blocks this demethylation step.[13] This leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors, which disrupt the membrane structure and inhibit fungal growth.[14][15]







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